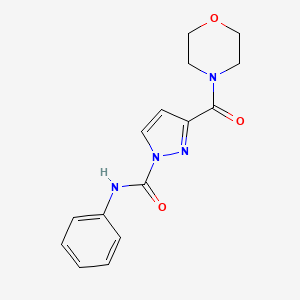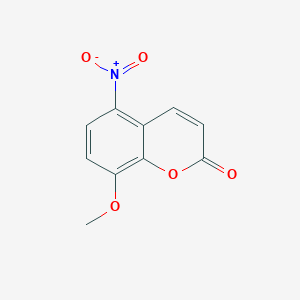
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide also activates the AMPK pathway, which plays a critical role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to improve cognitive function and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its broad range of potential applications in various fields. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of the potential applications of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide in other fields, such as cardiovascular diseases and diabetes, and the development of more effective delivery methods for in vivo studies. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide and to identify potential drug targets.
In conclusion, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
合成方法
The synthesis of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and then with benzamide. The final product is obtained by recrystallization from ethanol.
科学研究应用
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential application in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function. In inflammation, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
属性
IUPAC Name |
3-(morpholine-4-carbonyl)-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(18-8-10-22-11-9-18)13-6-7-19(17-13)15(21)16-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDRNZNWBCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124923 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)

![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)


![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)